molecular formula C6H8MgO6 B12808629 CID 123134038

CID 123134038

Cat. No.: B12808629
M. Wt: 200.43 g/mol
InChI Key: SUFCWJQLQAUHJJ-UHFFFAOYSA-N
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Description

Based on PubChem's general framework, it is assigned a unique identifier for chemical tracking and research purposes. The absence of explicit information in the reviewed materials suggests it may be a novel, niche, or underexplored compound. Further studies or proprietary data sources would be required to elucidate its properties.

Properties

Molecular Formula

C6H8MgO6

Molecular Weight

200.43 g/mol

InChI

InChI=1S/2C3H4O3.Mg/c2*1-2(4)3(5)6;/h2*1H3,(H,5,6);

InChI Key

SUFCWJQLQAUHJJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)O.CC(=O)C(=O)O.[Mg]

Origin of Product

United States

Preparation Methods

Magnesium pyruvate is typically prepared by reacting pyruvic acid with magnesium oxide. The process involves dissolving pyruvic acid in water and then adding a suspension of magnesium oxide. The reaction mixture is stirred for a certain period, resulting in the formation of a precipitate. This precipitate is then filtered, washed, and dried to obtain magnesium pyruvate .

Chemical Reactions Analysis

Magnesium pyruvate undergoes several types of chemical reactions, including:

    Oxidation: Pyruvate can be oxidized to acetyl-CoA in the presence of pyruvate dehydrogenase.

    Reduction: Pyruvate can be reduced to lactate by lactate dehydrogenase under anaerobic conditions.

    Transamination: Pyruvate can undergo transamination to form alanine. Common reagents used in these reactions include pyruvate dehydrogenase, lactate dehydrogenase, and alanine transaminase. .

Scientific Research Applications

Magnesium pyruvate has a wide range of scientific research applications:

Mechanism of Action

Magnesium pyruvate exerts its effects through several mechanisms:

Comparison with Similar Compounds

Structural Analogues and Overlays

While this compound’s structure is undefined, highlights the use of 3D overlays for comparing steroid-like compounds (e.g., DHEAS, TC, TLC). Similar approaches could apply if this compound belongs to a known scaffold, such as:

  • Boronic Acids (e.g., CID 53216313, C₆H₅BBrClO₂)
  • Indole Derivatives (e.g., CID 252137, C₉H₆BrNO₂)
  • Heterocyclic Sulfur Compounds (e.g., CID 2049887, C₇H₅FN₂S)

Key structural features to compare would include:

  • Aromaticity : Presence of fused rings (e.g., indole cores in CID 252137).
  • Functional Groups : Halogens (Br, Cl), boronic acid moieties, or sulfur atoms.
  • Stereochemistry : Bond angles (e.g., C32'-C33'-C38' = 119.0° in ) and conformational flexibility.

Q & A

Basic Research Questions

Q. How to formulate a research question for CID 123134038 that addresses gaps in existing literature while ensuring methodological rigor?

  • Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:

  • Population: Specific biological targets or model systems.

  • Intervention: this compound’s biochemical interactions.

  • Comparison: Existing compounds with similar mechanisms.

  • Outcome: Quantitative metrics (e.g., binding affinity, efficacy).
    Ensure alignment with gaps identified in literature reviews .

    FrameworkKey ComponentsApplication Example
    PICOTPopulation, Intervention, Comparison, Outcome, Time"How does this compound inhibit [target] in [model] compared to [compound X] over 14 days?"
    FINERFeasibility, Novelty, Ethics"Is the synthesis protocol scalable for in vivo testing?"

Q. What experimental design considerations are critical when investigating this compound’s biochemical mechanisms?

  • Methodological Answer :

  • Reproducibility : Document synthesis protocols (e.g., purity thresholds, solvent systems) and characterize new compounds with NMR, HPLC, and mass spectrometry .
  • Controls : Include positive/negative controls (e.g., known agonists/antagonists) and blinded data analysis to reduce bias .
  • Sample Size : Use power analysis to determine adequate biological replicates .

Q. How to conduct a systematic literature review on this compound’s pharmacological properties?

  • Methodological Answer :

  • Search Strategy : Use databases like PubMed/Scopus with keywords: "this compound," "mechanism of action," "[specific target]." Filter by study type (e.g., in vitro, in vivo) and exclude non-peer-reviewed sources .
  • Data Extraction : Tabulate findings (e.g., IC50 values, assay conditions) and assess study quality via tools like GRADE .

Advanced Research Questions

Q. How to resolve contradictory data on this compound’s pharmacokinetic properties across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare methodologies (e.g., dosing regimens, analytical techniques) and statistically harmonize data using random-effects models.

  • Source Investigation : Replicate conflicting experiments under standardized conditions (e.g., pH, temperature) and validate assays with reference standards .

    StudyDose (mg/kg)Bioavailability (%)Assay MethodPotential Bias
    A (2023)1045 ± 5LC-MSNo blinding
    B (2024)2030 ± 8ELISASmall sample

Q. What strategies optimize this compound’s synthesis for high-purity yields in mechanistic studies?

  • Methodological Answer :

  • Reaction Optimization : Use DoE (Design of Experiments) to test variables (e.g., catalyst concentration, temperature).
  • Purification : Compare column chromatography vs. recrystallization efficiency via yield/purity metrics .
  • Scale-Up : Validate reproducibility at 1g→10g scales and document deviations .

Q. How to validate computational models predicting this compound’s interactions with novel biological targets?

  • Methodological Answer :

  • In Silico/In Vitro Correlation : Dock this compound against targets (e.g., using AutoDock Vina) and validate top candidates with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .
  • False Discovery Mitigation : Apply stringent statistical cutoffs (e.g., p < 0.001) and cross-validate with independent datasets .

Q. What integrative approaches elucidate this compound’s mode of action in multi-omics studies?

  • Methodological Answer :

  • Data Integration : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) using tools like MOFA+ for dimensionality reduction.
  • Pathway Analysis : Use KEGG/GO enrichment to identify perturbed pathways and validate with CRISPR-Cas9 knockouts .

Methodological Pitfalls to Avoid

  • Overlooking Negative Controls : Failure to include controls may confound mechanistic interpretations .
  • Inadequate Replication : Small sample sizes or single-batch syntheses risk irreproducibility .
  • Ambiguous Question Framing : Broad questions (e.g., "How does this compound work?") lack actionable hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.